molecular formula C14H20N6O2 B2693791 1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2096181-31-4

1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2693791
CAS No.: 2096181-31-4
M. Wt: 304.354
InChI Key: FLOSJHJVHRUIOL-UHFFFAOYSA-N
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Description

The compound 1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a hybrid heterocyclic molecule combining pyrazole, pyrrolidine, and triazole moieties. Its structure features:

  • A 1,5-dimethylpyrazole ring linked via a carbonyl group to a pyrrolidin-3-yl group.
  • A 1H-1,2,3-triazole substituted at position 4 with a methoxymethyl group.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-10-6-13(16-18(10)2)14(21)19-5-4-12(8-19)20-7-11(9-22-3)15-17-20/h6-7,12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOSJHJVHRUIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)N3C=C(N=N3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a novel organic molecule that incorporates both pyrazole and triazole moieties, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N8OC_{18}H_{22}N_{8}O with a molecular weight of 366.4 g/mol . The structure features a pyrazole ring that contributes to its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC18H22N8O
Molecular Weight366.4 g/mol
CAS Number2548986-90-7

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of both pyrazole and triazole rings. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including:

  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as E. coli and S. aureus. In particular, studies have demonstrated that modifications in the structure can enhance their antibacterial efficacy.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds derived from the pyrazole scaffold have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them promising candidates for treating inflammatory diseases.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Antibacterial Efficacy

In a study conducted by Burguete et al., a series of 1,5-diaryl pyrazoles were synthesized and tested against E. coli and S. aureus. Compound 11 demonstrated notable antibacterial activity, suggesting that similar modifications in the target compound could yield effective antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Selvam et al. synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory properties comparable to indomethacin in carrageenan-induced edema models. The compounds showed up to 85% inhibition of inflammatory markers at specific concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and properties of the target compound with analogous triazole-pyrazole hybrids (Table 1).

Table 1: Comparative Analysis of Triazole-Pyrazole Hybrids

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound Pyrrolidine-pyrazole carbonyl, methoxymethyl-triazole 303 (calculated) Likely CuAAC* + amide coupling Predicted enhanced solubility (methoxymethyl), conformational flexibility
1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole Trifluoromethylbenzyl, trifluoromethylphenyl 379.3 Microwave-assisted CuAAC Fluorinated groups for lipophilicity; biological testing interest
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (21ae) 4-Methoxyphenyl, pyrazole 241.3 CuAAC (THF/H₂O, 50°C) High yield (60%); confirmed by NMR/MS
1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Benzyl, phenyl-triazole, nitrile 326.4 CuAAC (THF/H₂O, 50°C) Robust hydrogen bonding; 92% yield; crystallographic stability
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Pyridylmethyl, ethoxymethyleneamino, ester 339.8 Reflux in triethylorthoformate Agrochemical applications; electron delocalization in triazole core

*CuAAC = Copper-catalyzed azide-alkyne cycloaddition

Key Observations:

Structural Diversity :

  • The target compound’s pyrrolidine-pyrazole carbonyl linkage is unique compared to simpler benzyl/phenyl substitutions in analogs .
  • Methoxymethyl substituents (target compound and 21ae ) may improve aqueous solubility vs. lipophilic trifluoromethyl groups .

Synthetic Routes :

  • Most analogs employ CuAAC for triazole formation , suggesting the target compound could utilize similar methodology.
  • The pyrrolidine-pyrazole carbonyl group likely requires pre-synthesis via amide coupling before cycloaddition.

Biological Relevance :

  • Fluorinated analogs and nitrile-containing derivatives are prioritized for bioactivity studies. The target compound’s hybrid structure may offer synergistic effects but requires empirical validation.

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